molecular formula C15H12N4O2 B7756744 3-[(2E)-2-[(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOXALIN-2-OL

3-[(2E)-2-[(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOXALIN-2-OL

Cat. No.: B7756744
M. Wt: 280.28 g/mol
InChI Key: CWFKGCCKIBCOCK-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2E)-2-[(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOXALIN-2-OL is a complex organic compound with a unique structure that includes both quinoxaline and hydrazone moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-[(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOXALIN-2-OL typically involves the condensation of 4-hydroxybenzaldehyde with hydrazine derivatives, followed by cyclization with quinoxaline derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOXALIN-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction may produce hydrazine-substituted quinoxalines.

Scientific Research Applications

3-[(2E)-2-[(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOXALIN-2-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-[(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOXALIN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2E)-2-[(4-Methoxyphenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one
  • 2-[(2E)-2-[(4-Chlorophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline

Uniqueness

3-[(2E)-2-[(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOXALIN-2-OL is unique due to the presence of both hydroxyl and hydrazone functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-11-7-5-10(6-8-11)9-16-19-14-15(21)18-13-4-2-1-3-12(13)17-14/h1-9,20H,(H,17,19)(H,18,21)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFKGCCKIBCOCK-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)N/N=C/C3=CC=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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